![molecular formula C11H11FN2O2 B2961494 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoropyridin-4-yl)methanone CAS No. 1852251-62-7](/img/structure/B2961494.png)
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoropyridin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoropyridin-4-yl)methanone” is a complex organic molecule. It contains a bicyclic structure (azabicyclo[2.2.1]heptane) which is a type of organic compound containing two fused rings of seven atoms (heptane) with one nitrogen atom (aza) and one oxygen atom (oxa). This structure is attached to a 3-fluoropyridin-4-yl group and a methanone group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of the bicyclic structure and the various functional groups. The presence of the nitrogen and oxygen atoms within the ring structure may also introduce some interesting chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure and the functional groups it contains. For example, the presence of the nitrogen and oxygen atoms within the ring structure could potentially affect the compound’s solubility, reactivity, and other properties .Scientific Research Applications
Norcantharidin Analogs and Anticancer Activity
Norcantharidin, a compound structurally related to 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoropyridin-4-yl)methanone, has shown significant anticancer activity. Its analogs, developed through structural modification, exhibit potential anticancer activities by inhibiting protein phosphatases 1, 2A, 2B, and 5. This highlights the therapeutic promise of structurally similar compounds in oncology (Deng & Tang, 2011).
Oxazolone Moieties in Pharmacology
Oxazolone, a heterocyclic compound that includes oxygen and nitrogen, shares some structural resemblance with the bicyclic framework of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoropyridin-4-yl)methanone. Oxazolones have been synthesized through various routes and are reported to exhibit a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects (Kushwaha & Kushwaha, 2021).
Cyanopyridine Scaffold in Drug Development
The cyanopyridine scaffold, part of the chemical structure of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoropyridin-4-yl)methanone, is essential in medicinal chemistry due to its diverse pharmacological activities. These include actions as anticancer, antibacterial, antifungal agents, and HIV-1 non-nucleoside reverse transcriptase inhibitors. The high reactivity of this scaffold makes it a valuable intermediate in organic synthesis, underscoring the importance of research into compounds with similar structures for future drug development (Ghosh et al., 2015).
Oxazolidinone Antimicrobials
Although not directly related, the study of oxazolidinones highlights the importance of oxygen and nitrogen-containing heterocycles in pharmaceutical development. Oxazolidinones, a novel class of antimicrobials, exhibit unique mechanisms of protein synthesis inhibition and show activity against various pathogens, including resistant strains. This demonstrates the therapeutic potential of compounds with complex heterocyclic structures, suggesting a broader context for the research on 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoropyridin-4-yl)methanone and its analogs (Diekema & Jones, 2000).
Future Directions
properties
IUPAC Name |
(3-fluoropyridin-4-yl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c12-10-4-13-2-1-9(10)11(15)14-5-8-3-7(14)6-16-8/h1-2,4,7-8H,3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICNFHROGWDYMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C(=O)C3=C(C=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoropyridin-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3,3-Diphenylpropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2961416.png)

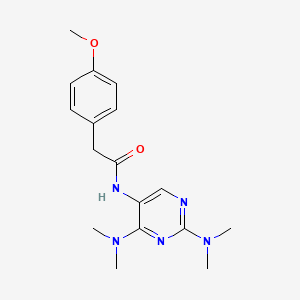
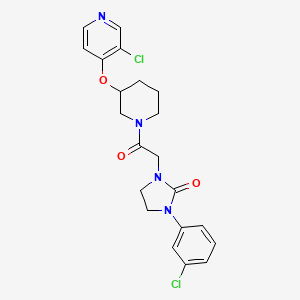
![Methyl 1-cyanospiro[2.4]heptane-1-carboxylate](/img/structure/B2961424.png)
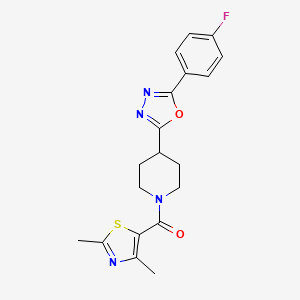
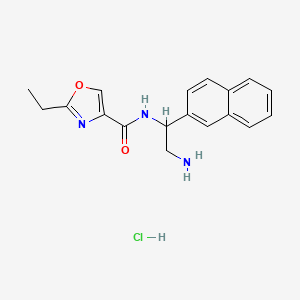
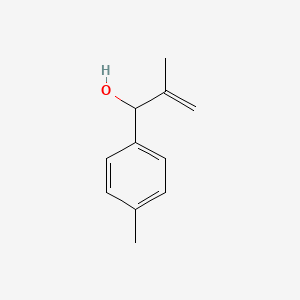
![cis-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/no-structure.png)
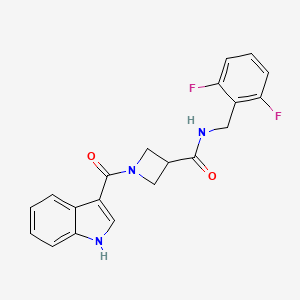
![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-bromonicotinamide](/img/structure/B2961430.png)
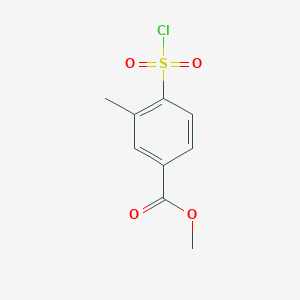
![1-((4-isopropylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B2961433.png)